PAC-1, or Procaspase Activating Compound 1, is a small molecule that acts as a procaspase-3 activator. Procaspases are inactive precursor proteins of caspases, which are proteases that play a crucial role in apoptosis (programmed cell death). [] PAC-1 is a synthetic compound, not found naturally. [, ] It has been extensively studied for its potential as an anticancer agent due to its ability to selectively induce apoptosis in cancer cells. [, ]
PAC-1 is synthesized through a condensation reaction between an ortho-hydroxy benzaldehyde and an acyl hydrazide. [] This reaction can be carried out under mild conditions and is amenable to combinatorial chemistry approaches, enabling the synthesis of large libraries of PAC-1 analogues. [] For example, a library of 837 PAC-1 analogues was synthesized with an average purity of 91% using parallel synthesis techniques. []
The key chemical reaction involving PAC-1 is its chelation of zinc ions. [, ] PAC-1 acts as a bidentate ligand, coordinating to zinc through its hydroxyl and carbonyl oxygen atoms. [] This chelation disrupts the interaction between zinc and procaspase-3, leading to procaspase-3 activation and subsequent apoptosis. [, ]
PAC-1 exerts its proapoptotic effects by activating procaspase-3, a key executioner caspase in the apoptotic pathway. [, , , ] Normally, procaspase-3 is maintained in an inactive state by the inhibitory binding of zinc ions. [, ] PAC-1 relieves this inhibition by chelating the zinc ions bound to procaspase-3. [, ] This chelation disrupts the zinc-mediated inhibition, allowing procaspase-3 to autoactivate and trigger the apoptotic cascade. [, ] Notably, PAC-1 preferentially targets cancer cells, possibly due to their higher levels of procaspase-3 expression and lower levels of zinc compared to normal cells. [, , ]
PAC-1 has primarily been investigated for its anticancer activity in various cancer types, including lymphoma, [, , ] osteosarcoma, [] colorectal cancer, [] ovarian cancer, [] glioblastoma, [, , ] and chronic lymphocytic leukemia. [, ] It has shown promising results in preclinical studies, both as a single agent and in combination with other chemotherapeutics. [, , , , ] PAC-1's ability to cross the blood-brain barrier makes it particularly attractive for treating brain cancers. [, , ] Studies have investigated its synergistic effects with temozolomide in treating glioblastoma, demonstrating improved survival in rodent models and feasibility in canine patients. [, ]
Beyond its direct anticancer effects, PAC-1 has also been explored for enhancing the efficacy of CAR-T cell therapy, a promising immunotherapy approach. [] In syngeneic murine models of colorectal and ovarian cancer, combining PAC-1 with CAR-T cells targeting Tn-antigens led to significantly extended survival compared to either treatment alone. [] This finding highlights PAC-1's potential to improve the efficacy of immunotherapy strategies.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2